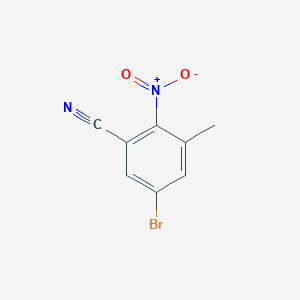
5-Bromo-3-methyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-2-methylbenzonitrile. The nitration process can be carried out using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, ethanol, room temperature.
Substitution: Sodium methoxide (NaOCH3), methanol, reflux.
Oxidation: KMnO4, water, heat.
Major Products Formed
Reduction: 5-Bromo-3-methyl-2-aminobenzonitrile.
Substitution: 5-Methoxy-3-methyl-2-nitrobenzonitrile.
Oxidation: 5-Bromo-3-carboxy-2-nitrobenzonitrile.
Scientific Research Applications
5-Bromo-3-methyl-2-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the nitro group can also facilitate interactions with electron-rich sites in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitrobenzonitrile
- 2-Methyl-5-nitrobenzonitrile
- 3-Bromo-5-nitrobenzonitrile
Comparison
5-Bromo-3-methyl-2-nitrobenzonitrile is unique due to the specific positioning of the bromine, methyl, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2-nitrobenzonitrile, the presence of the methyl group in this compound can affect its steric and electronic properties, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 |
InChI Key |
FDMHVLMFEUJPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















